

Application Note: Precision Synthesis of Hydroxy-Cobicistat Reference Standards

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Compound of Interest

Compound Name: Hydroxy Cobicistat

CAS No.: 1051463-40-1

Cat. No.: B600879

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Executive Summary & Scientific Rationale

In the development of HIV protease inhibitors and pharmacoenhancers like Cobicistat (GS-9350), the identification of oxidative metabolites is a critical regulatory requirement. The primary oxidative metabolite/impurity, Hydroxy-Cobicistat, arises from the oxidation of the isopropyl group on the thiazole ring to a tertiary alcohol (2-hydroxypropan-2-yl).

While degradation studies can generate this species, they yield complex mixtures unsuitable for use as a quantitative Reference Standard (RS). This Application Note details a de novo convergent synthesis protocol. By introducing the hydroxyl moiety at the building-block stage (via a modified Hantzsch thiazole synthesis), we ensure structural definitive purity (>98%) required for GMP release testing and DMPK calibration.

Key Chemical Challenge

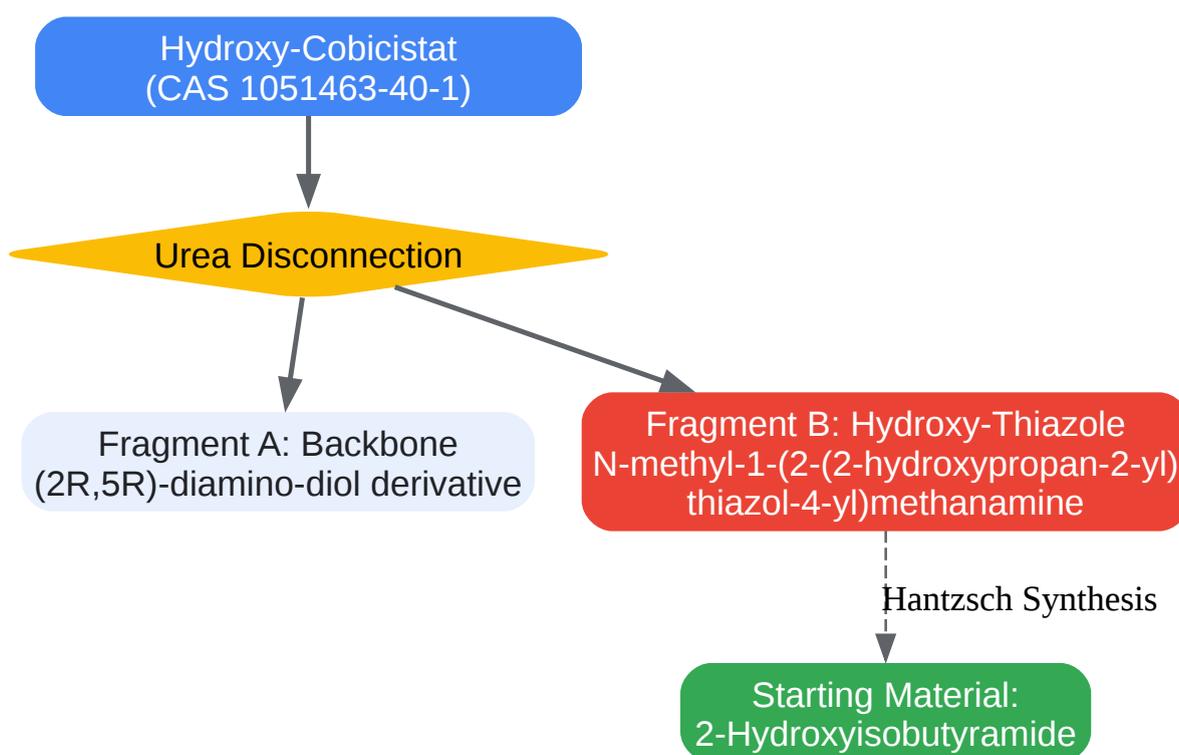
The standard Cobicistat synthesis utilizes a 2-isopropylthiazole intermediate. The hydroxy-analog requires the synthesis of a 2-(2-hydroxypropan-2-yl)thiazole core. Direct oxidation of Cobicistat is non-selective; therefore, this protocol utilizes a "pre-oxidized" fragment approach to guarantee regioselectivity.

Retrosynthetic Analysis

To maintain stereochemical integrity of the peptide backbone, we disconnect the molecule at the urea linkage. This divides the target into two key precursors:

- Fragment A (Backbone): The protected diamino-diol core derived from L-Phenylalanine.
- Fragment B (Modified Head): The hydroxylated thiazole amine side chain.

Strategic Advantage: This modular approach allows the use of the validated commercial backbone (Fragment A) while focusing synthetic effort solely on the modified Fragment B.



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Figure 1: Retrosynthetic strategy isolating the hydroxylated thiazole fragment to ensure regiochemical purity.

Detailed Synthesis Protocols

Phase 1: Synthesis of the Hydroxy-Thiazole Fragment (Frag-B)

Objective: Synthesize N-methyl-1-(2-(2-hydroxypropan-2-yl)thiazol-4-yl)methanamine.

Rationale: The tertiary alcohol is introduced immediately using 2-hydroxyisobutyramide, avoiding late-stage non-selective C-H oxidation.

Step 1.1: Thionation of 2-Hydroxyisobutyramide

- Reagents: 2-Hydroxyisobutyramide, Lawesson's Reagent, THF.
- Mechanism: Conversion of amide to thioamide to enable thiazole ring closure.
- Protocol:
 - Dissolve 2-hydroxyisobutyramide (10.0 g, 97 mmol) in anhydrous THF (150 mL).
 - Add Lawesson's Reagent (0.55 eq) portion-wise at 0°C.
 - Reflux for 3 hours under N₂. Monitor by TLC (formation of yellow spot).
 - Workup: Cool, concentrate, and purify via flash chromatography (SiO₂, Hex/EtOAc) to yield 2-hydroxyisobutyrothioamide.

Step 1.2: Hantzsch Thiazole Cyclization

- Reagents: Ethyl bromopyruvate, Ethanol.
- Protocol:
 - Dissolve the thioamide (from Step 1.1) in Ethanol (100 mL).
 - Add Ethyl bromopyruvate (1.05 eq) dropwise.
 - Heat to reflux for 4 hours. The cyclization forms the thiazole ring with the ethyl ester handle.
 - Isolation: Evaporate solvent. Neutralize with sat. NaHCO₃. Extract with DCM.
 - Product: Ethyl 2-(2-hydroxypropan-2-yl)thiazole-4-carboxylate.

Step 1.3: Transformation to Secondary Amine

- Route: Ester

Alcohol

Mesylate

N-Methylamine.

- Protocol:
 - Reduction: Treat the ester with NaBH₄ (3 eq) in MeOH/CaCl₂ to yield the primary alcohol.
 - Activation: React the alcohol with MsCl (1.1 eq) and TEA in DCM at 0°C to form the mesylate.
 - Amination: Treat the crude mesylate with excess Methylamine (33% in EtOH) in a sealed tube at 60°C for 6 hours.
 - Purification: Acid/Base extraction to isolate the specific amine: N-methyl-1-(2-(2-hydroxypropan-2-yl)thiazol-4-yl)methanamine.

Phase 2: Coupling and Final Assembly

Objective: Couple Fragment B with the Cobicistat Backbone (Fragment A) via a Urea linkage.

Step 2.1: Urea Linkage Formation

- Reagents: CDI (1,1'-Carbonyldiimidazole), DIPEA, DCM.
- Mechanism: Activation of the secondary amine on Fragment B followed by nucleophilic attack by Fragment A.
- Protocol:
 - Dissolve Fragment B (Hydroxylated Thiazole Amine, 1.0 eq) in dry DCM.
 - Add CDI (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 2 hours to form the acyl-imidazole intermediate.
 - Add Fragment A (Cobicistat Backbone*, 0.95 eq).

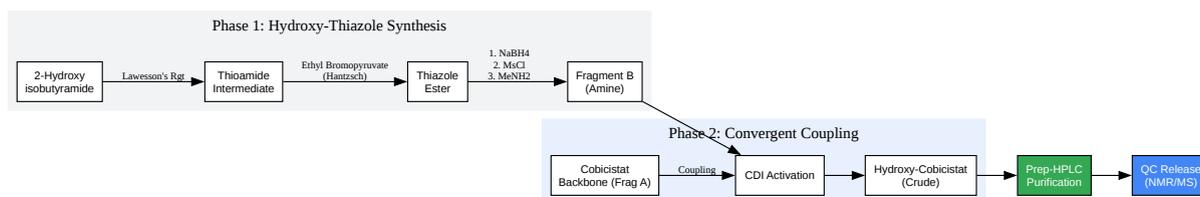
- Note: Fragment A is (2R,5R)-5-amino-1,6-diphenylhexan-2-yl (thiazol-5-ylmethyl) carbonate derivative.[1]
- Stir at RT for 12–16 hours.
- Quench: Add 10% Citric Acid solution.
- Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Validation (QC)

The following data confirms the identity of the synthesized Reference Standard.

Test	Acceptance Criteria	Diagnostic Feature for Hydroxy-Cobicistat
HPLC Purity	> 98.0% (Area %)	Retention time shift vs. Cobicistat (Elutes earlier due to polarity of OH).
HRMS (ESI+)	[M+H] ⁺ = 792.3 ± 5 ppm	Mass shift of +16 Da vs. Cobicistat (776.3).
¹ H NMR	Conforms to Structure	Isopropyl Methyls: The doublet (d) seen in Cobicistat collapses to a singlet (s) at ~1.5 ppm due to the loss of the methine proton and formation of the tertiary alcohol.
¹³ C NMR	Conforms to Structure	Appearance of a quaternary carbon signal at ~70-75 ppm (C-OH).

Workflow Visualization



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Figure 2: Step-by-step reaction workflow from starting materials to validated reference standard.

Storage and Stability

- Physical State: White to off-white amorphous solid.
- Hygroscopicity: Moderately hygroscopic due to the tertiary alcohol and carbamate moieties.
- Storage: -20°C under Argon/Nitrogen.

References

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